![molecular formula C12H22O6 B13734375 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] CAS No. 4507-98-6](/img/structure/B13734375.png)
3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] is an organic compound with the molecular formula C12H22O6 and a molecular weight of 262.29948 . This compound is characterized by its unique structure, which includes two dioxolane rings connected by an oxygen bridge. It is used in various chemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] typically involves the reaction of mesityl oxide with hydrogen peroxide in the presence of an acid catalyst . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The dioxolane rings can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] involves its interaction with molecular targets and pathways within a system. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of reactive intermediates that interact with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] include:
- 3,3’-Peroxybis(3,5,5-trimethyl-1,2-dioxolane)
- 3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxane]
- 3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxepane]
Uniqueness
What sets 3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] apart from similar compounds is its specific structure and reactivity. The presence of two dioxolane rings connected by an oxygen bridge provides unique chemical properties that make it valuable in various applications .
Propiedades
Número CAS |
4507-98-6 |
|---|---|
Fórmula molecular |
C12H22O6 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
3,3,5-trimethyl-5-(3,5,5-trimethyldioxolan-3-yl)peroxydioxolane |
InChI |
InChI=1S/C12H22O6/c1-9(2)7-11(5,15-13-9)17-18-12(6)8-10(3,4)14-16-12/h7-8H2,1-6H3 |
Clave InChI |
POYUZXCADUJUPK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(OO1)(C)OOC2(CC(OO2)(C)C)C)C |
Descripción física |
Di-(3,5,5-trimethyl-1,2-dioxolanyl-3)peroxide appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
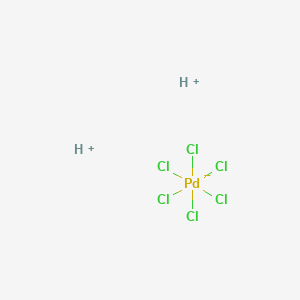

![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
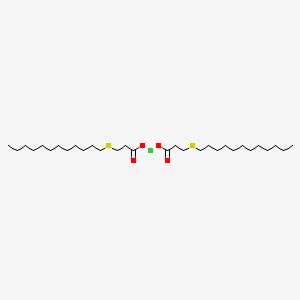
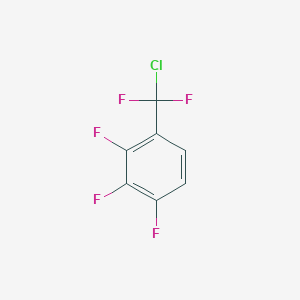
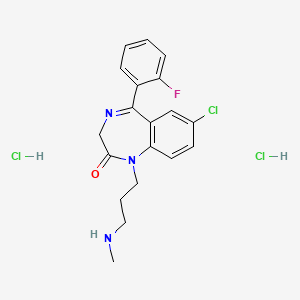
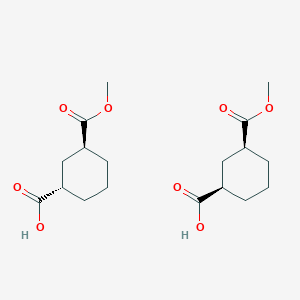
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

